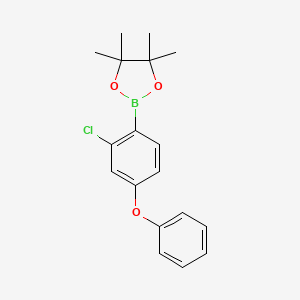

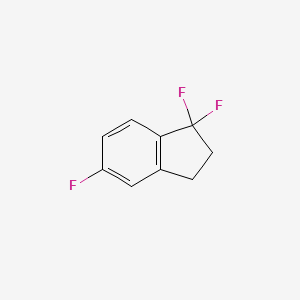

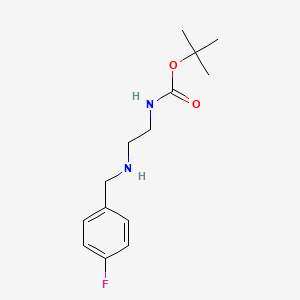

![molecular formula C15H10F4O2 B1454944 {4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid CAS No. 1375068-91-9](/img/structure/B1454944.png)

{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid

Overview

Description

“{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .

Synthesis Analysis

The synthesis of “this compound” involves diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol . In addition, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .

Chemical Reactions Analysis

“this compound” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 222.14 g/mol. It has a computed XLogP3-AA of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6. It also has a rotatable bond count of 2 and a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Advanced Oxidation Processes and Environmental Degradation

Advanced Oxidation Processes (AOPs) are crucial for degrading recalcitrant compounds in water, including pharmaceuticals like acetaminophen, which shares structural similarities with the compound of interest. AOPs lead to various by-products, whose biotoxicity is a concern for environmental health. Studies demonstrate AOPs' efficiency in breaking down complex organic molecules, potentially indicating the degradability of {4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid in aquatic environments (Qutob et al., 2022).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated biphenyls, which are structurally related to the compound , highlights the importance of fluorinated groups in pharmaceuticals and agrochemicals. These compounds enhance physical, chemical, and biological properties of molecules, underlining the potential utility of this compound in various domains. Specifically, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in producing non-steroidal anti-inflammatory drugs, showcases the relevance of such compounds in drug development (Qiu et al., 2009).

Environmental Impacts of Fluorinated Chemicals

The environmental persistence and toxicology of fluorinated chemicals, including those with trifluoromethyl groups, are significant for assessing the ecological footprint of chemical compounds. The review on the biodegradability of polyfluoroalkyl chemicals illustrates the complexities of managing these substances in the environment and their potential to form persistent toxic degradation products (Liu & Mejia Avendaño, 2013).

Potential Antitubercular Applications

The strategic placement of trifluoromethyl groups in antitubercular drug design underlines the significance of fluorinated compounds in medicinal chemistry. The pharmacodynamic and pharmacokinetic enhancement provided by -CF3 substituents suggests that this compound could have potential applications in developing antitubercular agents (Thomas, 1969).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes . For instance, compounds with a trifluoromethyl group have been associated with the inhibition of kinases such as CHK1, CHK2, and SGK . These kinases play crucial roles in cell cycle regulation and response to DNA damage, making them potential targets for anticancer drugs .

Mode of Action

The fluorine atoms in the trifluoromethyl group can form strong hydrogen bonds with the target proteins, enhancing the compound’s binding affinity .

Biochemical Pathways

Based on the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna damage response

Pharmacokinetics

The presence of the trifluoromethyl group can potentially enhance the compound’s metabolic stability and lipophilicity, which could improve its bioavailability .

Result of Action

If the compound does inhibit kinases like chk1, chk2, and sgk, it could potentially induce cell cycle arrest and apoptosis in cancer cells

Action Environment

The action environment of {4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid can be influenced by various factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could potentially affect the compound’s binding to its targets through competitive or noncompetitive inhibition.

Properties

IUPAC Name |

2-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4O2/c16-13-6-5-11(8-12(13)15(17,18)19)10-3-1-9(2-4-10)7-14(20)21/h1-6,8H,7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHJXFAZDSMKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742983 | |

| Record name | [4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-91-9 | |

| Record name | [1,1′-Biphenyl]-4-acetic acid, 4′-fluoro-3′-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

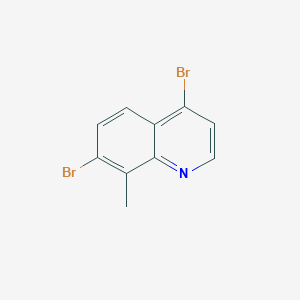

![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)

![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)